
4-Chloro-2-(naphthalen-2-YL)benzoic acid
Overview
Description
4-Chloro-2-(naphthalen-2-yl)benzoic acid is an aromatic compound that features a chloro-substituted benzoic acid moiety attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(naphthalen-2-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(naphthalen-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of benzyl alcohols or benzaldehydes.
Scientific Research Applications
4-Chloro-2-(naphthalen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(naphthalen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and naphthalene moieties can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(phenyl)benzoic acid
- 4-Chloro-2-(naphthalen-1-yl)benzoic acid
- 4-Bromo-2-(naphthalen-2-yl)benzoic acid
Uniqueness
4-Chloro-2-(naphthalen-2-yl)benzoic acid is unique due to the specific positioning of the chloro and naphthalene groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Chloro-2-(naphthalen-2-YL)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a naphthalene moiety, which contribute to its unique electronic and steric properties. The molecular formula is C18H13ClO2, with a molecular weight of 304.75 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest it can effectively inhibit the growth of certain pathogens.
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 30 |
Escherichia coli | 50 | 100 |
Bacillus subtilis | 10 | 20 |
These results indicate that while the compound is effective against specific Gram-positive bacteria, it shows limited activity against Gram-negative strains like E. coli .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's cytotoxicity was assessed using standard assays to determine the IC50 values.
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells, though further studies are necessary to elucidate the underlying mechanisms .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial growth and cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways that lead to cell death or growth inhibition.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis .
Study on Antimicrobial Properties
A study published in MDPI evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated a promising activity against Staphylococcus aureus, with an MIC of 15 µg/mL, highlighting its potential as an antimicrobial agent in treating bacterial infections resistant to conventional antibiotics .
Study on Anticancer Properties
Another research article focused on the anticancer effects of this compound on A549 lung cancer cells. The study found that treatment with this compound resulted in significant cell death at an IC50 of 12.5 µM. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy .
Properties
IUPAC Name |
4-chloro-2-naphthalen-2-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-14-7-8-15(17(19)20)16(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYQPIRWXDHBSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690429 | |
Record name | 4-Chloro-2-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-28-6 | |
Record name | Benzoic acid, 4-chloro-2-(2-naphthalenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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